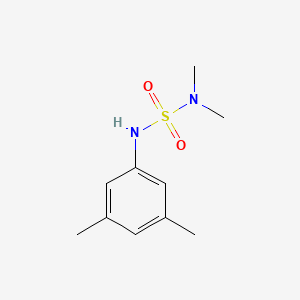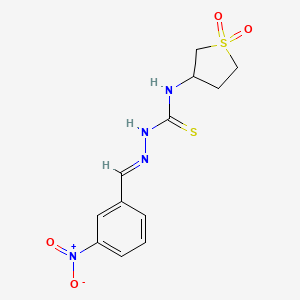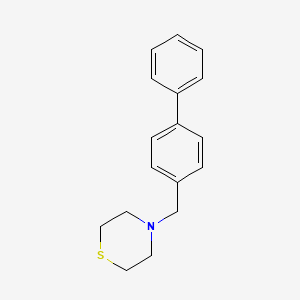![molecular formula C17H17FN2O B5754694 N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5754694.png)
N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide, also known as DFP-001, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases.
Mechanism of Action
N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide works by inhibiting the activity of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting the activity of CK2, N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide can inhibit the growth of cancer cells and protect neurons from oxidative stress-induced cell death. Additionally, N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide has been shown to inhibit the aggregation of amyloid beta peptides by binding to them and preventing them from forming toxic oligomers.
Biochemical and Physiological Effects:
N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide has been shown to have various biochemical and physiological effects. In cancer cells, N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide can induce cell cycle arrest and apoptosis by inhibiting the activity of CK2. In neurons, N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide can protect against oxidative stress-induced cell death by activating the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defense mechanisms. Additionally, N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide has been shown to inhibit the aggregation of amyloid beta peptides, which are thought to play a role in the development of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor, which makes it easy to use in various experiments. Additionally, N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide has been shown to have a high selectivity for CK2, which reduces the risk of off-target effects. One limitation is that N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide has not been extensively studied in vivo, which limits its potential therapeutic applications.
Future Directions
There are several future directions for the study of N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide. One direction is to further investigate its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, future studies could focus on optimizing the synthesis method of N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide to improve its solubility and bioavailability. Finally, future studies could investigate the in vivo efficacy of N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide to determine its potential as a therapeutic agent.
Synthesis Methods
N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide can be synthesized using a simple three-step reaction sequence. The first step involves the reaction of 4-dimethylaminobenzaldehyde with 4-fluorobenzaldehyde in the presence of potassium hydroxide and ethanol to form 4-(4-dimethylamino)phenyl)-3-(4-fluorophenyl)prop-2-en-1-one. The second step involves the reaction of the intermediate product with acryloyl chloride in the presence of triethylamine and dichloromethane to form N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide. The final step involves the purification of the product using column chromatography.
Scientific Research Applications
N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer, N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide has been shown to inhibit the growth of cancer cells by targeting the protein kinase CK2. In Alzheimer's disease, N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide has been shown to inhibit the aggregation of amyloid beta peptides, which are thought to play a role in the development of the disease. In Parkinson's disease, N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
properties
IUPAC Name |
(E)-N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O/c1-20(2)16-10-8-15(9-11-16)19-17(21)12-5-13-3-6-14(18)7-4-13/h3-12H,1-2H3,(H,19,21)/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCBXTCLJKHNEV-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

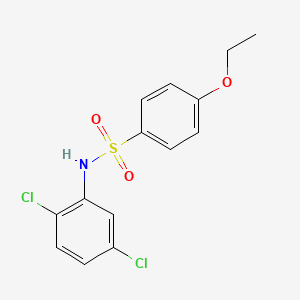
![1-[4-(2-chloro-6-nitrophenoxy)phenyl]-1-propanone](/img/structure/B5754626.png)

![2-({5-[(2-amino-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}thio)-N-(4-chlorophenyl)acetamide](/img/structure/B5754636.png)

![2-(benzylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5754646.png)
![2-(4-methoxyphenyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5754647.png)

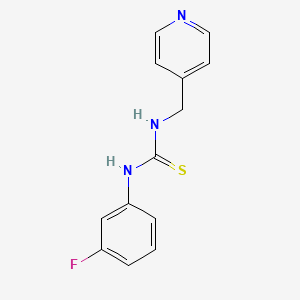
![4-({[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5754664.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5754667.png)
